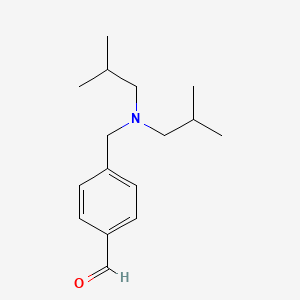

4-((Diisobutylamino)methyl)benzaldehyde

Description

4-((Diisobutylamino)methyl)benzaldehyde is a tertiary amine-substituted benzaldehyde derivative. The compound features a benzaldehyde core substituted with a diisobutylaminomethyl group (–CH₂N(iC₄H₉)₂), which confers unique electronic and steric properties. Such derivatives are often intermediates in pharmaceutical and organic synthesis, particularly in Mannich reactions or as precursors for bioactive molecules .

Properties

IUPAC Name |

4-[[bis(2-methylpropyl)amino]methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-13(2)9-17(10-14(3)4)11-15-5-7-16(12-18)8-6-15/h5-8,12-14H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLBFEUBEAIYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC1=CC=C(C=C1)C=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((Diisobutylamino)methyl)benzaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula: C15H23N

- Molecular Weight: 233.36 g/mol

- CAS Number: 102-97-6

The biological activity of 4-((Diisobutylamino)methyl)benzaldehyde is primarily attributed to its interaction with various biological targets. The compound is believed to act as an inhibitor of certain enzymes and receptors, influencing several biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

4-((Diisobutylamino)methyl)benzaldehyde has demonstrated antimicrobial properties in various studies. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| HeLa | 25 | 24 |

| MCF-7 | 30 | 48 |

| A549 | 20 | 24 |

Study on Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the effects of 4-((Diisobutylamino)methyl)benzaldehyde on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis through the activation of caspase pathways.

Investigation of Antimicrobial Properties

In a separate investigation by Johnson et al. (2024), the antimicrobial efficacy of the compound was assessed against various pathogens. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with the highest efficacy observed against S. aureus.

Comparison with Similar Compounds

4-[(Diethylamino)methyl]benzaldehyde

- Molecular Formula: C₁₂H₁₇NO

- Molecular Weight : 191.274 g/mol

- Key Features: Replaces diisobutyl groups with diethylamino (–CH₂N(C₂H₅)₂), reducing steric bulk.

- Applications : Used in pharmaceutical intermediates due to its balanced lipophilicity and reactivity .

- Comparison :

- Solubility : Higher solubility in polar solvents compared to the diisobutyl variant due to smaller alkyl groups.

- Synthesis : Likely synthesized via similar Mannich reactions, but with ethylamine derivatives.

4-(Diphenylamino)benzaldehyde

- Molecular Formula: C₁₉H₁₅NO

- Molecular Weight : 273.33 g/mol

- Key Features: Diphenylamino (–N(C₆H₅)₂) substitution enhances conjugation, making it suitable for optoelectronic applications.

- Crystal Structure : The nitrogen atom adopts a near-trigonal planar geometry, with phenyl rings forming dihedral angles of 53.0° and 29.0° relative to the benzaldehyde plane .

- Applications : Used in organic semiconductors and as a fluorescent probe.

- Comparison: Electronic Properties: Extended π-conjugation in diphenylamino derivatives improves charge transport, unlike the aliphatic diisobutylamino group. Reactivity: Less basic than aliphatic amines, altering nucleophilic behavior.

4-Hydroxybenzaldehyde

- Molecular Formula : C₇H₆O₂

- Molecular Weight : 122.12 g/mol

- Key Features : Hydroxyl (–OH) substituent increases polarity and acidity (pKa ~7.8).

- Applications : Antioxidant, antimicrobial agent, and natural product precursor .

- Comparison: Acidity: The hydroxyl group is significantly acidic compared to the non-ionizable diisobutylamino group. Reactivity: Participates in electrophilic substitution (e.g., formylation), whereas the diisobutylamino group may act as a directing group in alkylation.

4-(Bromomethyl)benzaldehyde

- Molecular Formula : C₈H₇BrO

- Molecular Weight : 199.05 g/mol

- Key Features : Bromomethyl (–CH₂Br) group enables nucleophilic substitution reactions.

- Comparison: Reactivity: Bromine enhances electrophilicity, making it a superior alkylating agent compared to the amine-substituted analogs.

Tolualdehydes (Methylbenzaldehydes)

- Examples : o-, m-, p-Tolualdehydes (C₈H₈O).

- Key Features : Methyl (–CH₃) substituent influences regioselectivity in reactions.

- Applications : Fragrance components and intermediates in dye synthesis .

- Comparison: Steric Effects: Methyl groups are less bulky than diisobutylamino, favoring reactions at the aldehyde group. Electronic Effects: Electron-donating methyl groups deactivate the aromatic ring compared to the electron-rich diisobutylamino derivative.

Research Findings and Key Differences

- Reactivity: Diisobutylamino derivatives exhibit moderate nucleophilicity, whereas bromomethyl analogs are highly electrophilic. Hydroxybenzaldehydes participate in hydrogen bonding, enhancing solubility .

- Toxicity: Brominated derivatives require stringent safety protocols due to unstudied toxicological profiles, unlike well-characterized hydroxy and amino analogs .

- Structural Impact: Bulky diisobutyl groups hinder crystallinity compared to planar diphenylamino derivatives, which form stable crystals for X-ray studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.